
Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester is a chemical compound with a complex structure that includes a benzene ring, a propanoic acid group, and a dihydroxy-methylpentyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester typically involves esterification reactions. One common method is the reaction of benzenepropanoic acid with 3,4-dihydroxy-4-methylpentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
科学研究应用
Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.
Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester exerts its effects involves interactions with various molecular targets. The dihydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways. These interactions can modulate cellular processes, leading to the observed biological effects.
相似化合物的比较
- Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester
- Benzenepropanoic acid, 4-hydroxy-, methyl ester
- Benzenepropanoic acid, α-hydroxy-4-methoxy-, methyl ester
- Benzeneacetic acid, 3,4-dihydroxy-
Comparison: Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester is unique due to the presence of both dihydroxy and methylpentyl ester groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the dihydroxy groups enhance its ability to form hydrogen bonds, while the methylpentyl ester group influences its solubility and metabolic stability.
属性
CAS 编号 |
652161-34-7 |
|---|---|
分子式 |
C15H22O4 |
分子量 |
266.33 g/mol |
IUPAC 名称 |
(3,4-dihydroxy-4-methylpentyl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H22O4/c1-15(2,18)13(16)10-11-19-14(17)9-8-12-6-4-3-5-7-12/h3-7,13,16,18H,8-11H2,1-2H3 |
InChI 键 |
GQPVFWVFJQBLJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(CCOC(=O)CCC1=CC=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(5-{[2-(Pyridin-4-yl)ethyl]amino}pyrazin-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12521916.png)
![3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12521922.png)

![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
![Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12521943.png)
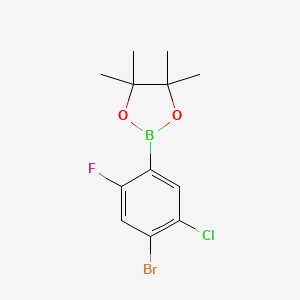
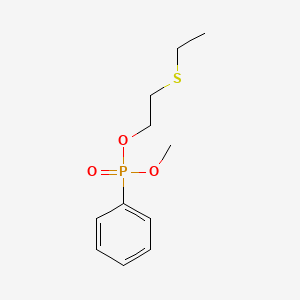
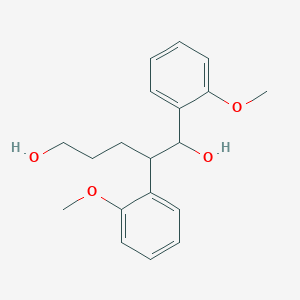
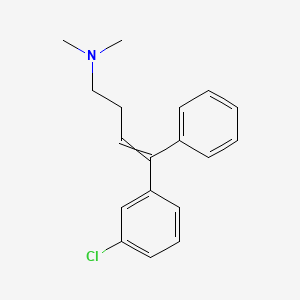
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)
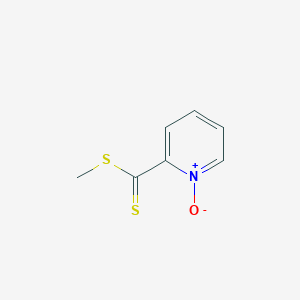
![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
